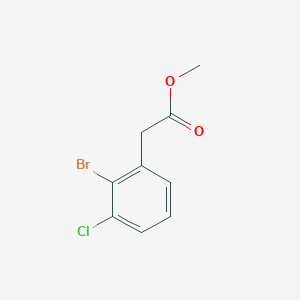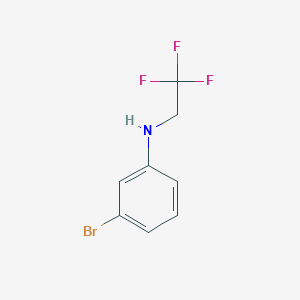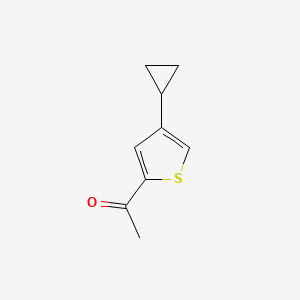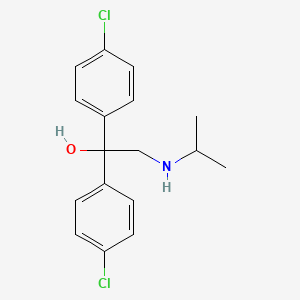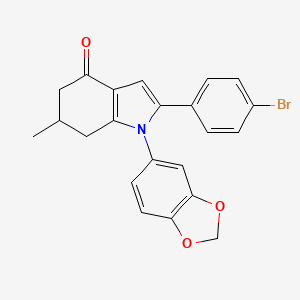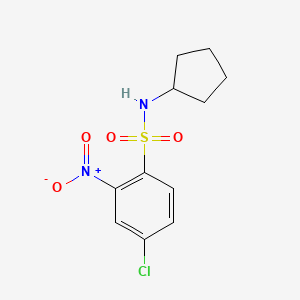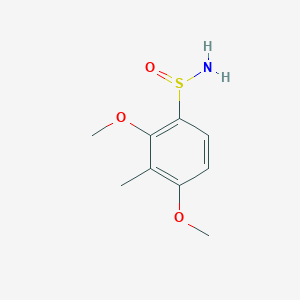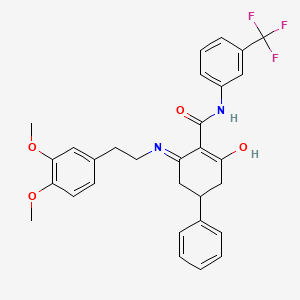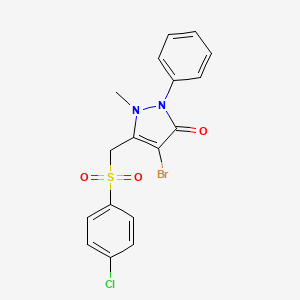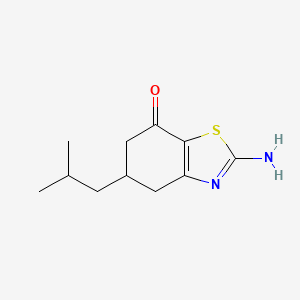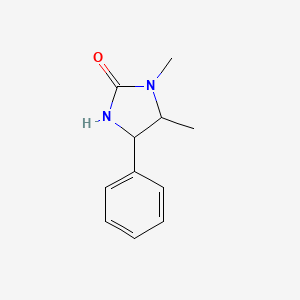
1,5-Dimethyl-4-phenylimidazolidin-2-one
Overview
Description
1,5-Dimethyl-4-phenylimidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O. It is known for its unique physical, chemical, and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4-phenylimidazolidin-2-one can be synthesized through the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles. This method is relatively straightforward and involves the use of common laboratory reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process ensures that the compound can be manufactured in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-phenylimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-one compounds.
Scientific Research Applications
1,5-Dimethyl-4-phenylimidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,5-Dimethyl-4-phenylimidazolidin-2-one can be compared with other similar compounds, such as:
1,3-Dimethyl-4-phenylimidazolidin-2-one: This compound has a similar structure but differs in the position of the methyl groups.
1,5-Dimethyl-4-(2-methylphenyl)imidazolidin-2-one: This compound has an additional methyl group on the phenyl ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
1,5-dimethyl-4-phenylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPAZBKCZVVZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861129 | |
| Record name | 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,5-Dimethyl-4-phenylimidazolidin-2-one and why is it important in organic synthesis?
A1: this compound is a chiral auxiliary used in asymmetric synthesis. It plays a crucial role in the creation of chiral molecules, specifically α-amino acids, with defined stereochemistry. [, , , ] This is important because many pharmaceuticals and biologically active compounds are chiral, and their different enantiomers can have drastically different biological activities.
Q2: How is this compound synthesized?
A2: This compound can be synthesized from readily available (-)-ephedrine and urea in a solventless reaction. [] This makes it a practical and accessible starting material for chiral synthesis.
Q3: How does this compound function as a chiral auxiliary in the synthesis of α-amino acids?
A3: this compound can be converted to iminic glycine derivatives, which can then undergo diastereoselective alkylation with various electrophiles like alkyl halides and electrophilic olefins. [, ] The presence of the chiral auxiliary directs the alkylation to occur preferentially from one face, leading to high diastereoselectivity in the product. Subsequent hydrolysis then yields the desired α-amino acid with the desired stereochemistry.
Q4: What are the advantages of using this compound as a chiral auxiliary?
A4: This chiral auxiliary offers several benefits:
- High Diastereoselectivity: It facilitates highly diastereoselective alkylations, leading to high enantiomeric purity in the final α-amino acid product. []
- Versatility: It can be employed with a variety of different electrophiles, allowing for the synthesis of a wide range of α-amino acids. []
- Recoverability: The chiral auxiliary can often be recovered after hydrolysis of the alkylated product and reused, increasing the cost-effectiveness of the process. []
Q5: Are there any challenges associated with using this compound?
A5: One reported challenge is the potential for O-acylation during the acylation step with 2-bromoacyl halides. This side reaction can be minimized by employing hindered bases like 2,6-di-t-butylpyridine or 2,6-lutidine. []
Q6: What is the structural characterization of this compound?
A6:
- Molecular Formula: C11H14N2O []
- Molecular Weight: 190.2 g/mol []
- Crystal Structure: Orthorhombic, space group P212121 []
- Key Structural Feature: The N-methyl nitrogen atom exhibits a partially pyramidalized geometry, a deviation from typical planar urea geometry, attributed to steric interactions with adjacent substituents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3033429.png)
![4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3033430.png)
![2-{[(3,5-Difluorophenyl)amino]methyl}phenol](/img/structure/B3033431.png)
![2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033432.png)
